Didecyltrisulfane

Description

Properties

CAS No. |

116139-32-3 |

|---|---|

Molecular Formula |

C20H42S3 |

Molecular Weight |

378.7 g/mol |

IUPAC Name |

1-(decyltrisulfanyl)decane |

InChI |

InChI=1S/C20H42S3/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

NICDMXHKRIUKGC-UHFFFAOYSA-N |

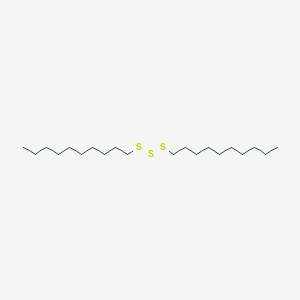

Canonical SMILES |

CCCCCCCCCCSSSCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Didecyltrisulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis methods for didecyltrisulfane, a symmetrical dialkyl trisulfane. The information presented is intended for an audience with a strong background in organic chemistry and is particularly relevant for those in research, and drug development who may be interested in the synthesis and application of organic polysulfanes. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the replication and optimization of these methods.

Introduction

This compound belongs to the class of organic polysulfanes, which are characterized by a linear chain of three sulfur atoms flanked by alkyl groups. These compounds are of interest for their diverse chemical reactivity and potential applications in various fields, including materials science and as intermediates in pharmaceutical synthesis. The synthesis of symmetrical dialkyl trisulfanes like this compound can be approached through several reliable methods, each with its own set of advantages and considerations. This guide will focus on the most common and effective strategies for the preparation of this compound.

Core Synthetic Methodologies

The synthesis of this compound primarily relies on the formation of the S-S-S linkage through the reaction of appropriate decyl-containing precursors. The two main strategies involve either the use of a decyl electrophile with a trisulfide nucleophile or the reaction of a decyl nucleophile with a sulfur transfer reagent.

The most prominent methods for the synthesis of this compound are:

-

Reaction of an Alkyl Halide with an Alkali Metal Trisulfide: This is a classic and straightforward approach for preparing symmetrical dialkyl trisulfanes. The reaction involves the nucleophilic substitution of a halide in a long-chain alkyl halide, such as 1-bromodecane, by a trisulfide anion, typically from sodium trisulfide.

-

Reaction of a Thiol with a Sulfur Transfer Reagent: This versatile method can be adapted for both symmetrical and unsymmetrical trisulfanes. For the synthesis of this compound, 1-decanethiol is reacted with a reagent capable of transferring a single sulfur atom.

-

Reaction of a Thiol with Sulfur Monochloride or Dichloride: This method involves the direct reaction of a thiol with a sulfur chloride. The stoichiometry is critical to control the length of the resulting polysulfane chain.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key synthetic methods for preparing this compound and related long-chain dialkyl trisulfanes. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.

| Method | Reactants | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Alkyl Halide + Alkali Trisulfide | 1-Bromodecane, Sodium Trisulfide | Ethanol/Water | Reflux | 4-8 | 60-80 |

| Thiol + Sulfur Transfer Reagent | 1-Decanethiol, N,N'-Thiobisphthalimide (TBPI) | Dichloromethane | Room Temperature | 2-4 | 70-90 |

| Thiol + Sulfur Monochloride | 1-Decanethiol, Sulfur Monochloride (S₂Cl₂) | Diethyl Ether | 0 to RT | 1-3 | 50-70 |

Experimental Protocols

Method 1: Synthesis of this compound from 1-Bromodecane and Sodium Trisulfide

This protocol details the synthesis of this compound via the reaction of an alkyl halide with sodium trisulfide.

Materials:

-

1-Bromodecane (C₁₀H₂₁Br)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S)

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Trisulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 eq) in a minimal amount of deionized water. To this solution, add elemental sulfur (2.1 eq) and ethanol. The mixture is heated to reflux with vigorous stirring for 2-3 hours to ensure the formation of the sodium trisulfide solution. The solution will typically turn a dark reddish-brown.

-

Reaction with 1-Bromodecane: To the freshly prepared sodium trisulfide solution, add 1-bromodecane (1.0 eq) dropwise over 30 minutes while maintaining the reflux.

-

Reaction Monitoring and Workup: The reaction mixture is refluxed for an additional 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature.

-

Extraction: The mixture is transferred to a separatory funnel, and an equal volume of diethyl ether is added. The organic layer is washed sequentially with deionized water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane to afford pure this compound.

Method 2: Synthesis of this compound from 1-Decanethiol and N,N'-Thiobisphthalimide (TBPI)

This protocol describes the synthesis of this compound using a thiol and a sulfur transfer reagent.

Materials:

-

1-Decanethiol (C₁₀H₂₁SH)

-

N,N'-Thiobisphthalimide (TBPI)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-decanethiol (2.0 eq) in dichloromethane.

-

Addition of Sulfur Transfer Reagent: To the stirred solution of 1-decanethiol, add N,N'-thiobisphthalimide (1.0 eq) in one portion at room temperature.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The reaction can be monitored by TLC, observing the consumption of the starting thiol.

-

Workup: Upon completion, the reaction mixture is filtered to remove the phthalimide byproduct. The filtrate is then washed with a saturated sodium bicarbonate solution followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product.

-

Purification: The resulting crude this compound is purified by flash column chromatography on silica gel (eluent: hexane) to yield the pure product.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described.

Caption: Synthesis of this compound from 1-Bromodecane.

Caption: Synthesis of this compound from 1-Decanethiol.

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound. The methods described, namely the reaction of an alkyl halide with an alkali trisulfide and the reaction of a thiol with a sulfur transfer reagent, are reliable and can be readily implemented in a standard organic chemistry laboratory. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and professionals to synthesize this compound for their specific applications.

Didecyltrisulfane: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyltrisulfane is an organic compound belonging to the family of dialkyltrisulfanes. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its expected physicochemical properties based on the behavior of analogous long-chain alkyl and sulfur-containing molecules. Furthermore, it outlines detailed experimental protocols for the determination of these key properties, offering a foundational framework for researchers engaged in the synthesis, characterization, and application of this and similar compounds.

Physicochemical Properties of this compound

| Property | Expected Value/Characteristic |

| Molecular Formula | C₂₀H₄₂S₃ |

| Molecular Weight | 378.75 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid at room temperature. |

| Melting Point | Data not available. Expected to be low. |

| Boiling Point | Data not available. Expected to be high due to its high molecular weight and decompose at elevated temperatures. |

| Density | Data not available. Expected to be less dense than water. |

| Vapor Pressure | Data not available. Expected to be very low due to its high molecular weight and non-volatile nature. |

| Solubility | Expected to have very low solubility in water and other polar solvents. It is anticipated to be soluble in nonpolar organic solvents like hexane, toluene, and chloroform.[1][2][3][4][5] |

| LogP (Octanol-Water Partition Coefficient) | Data not available. A high positive LogP value is predicted, indicating significant lipophilicity. |

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of novel compounds like this compound is crucial for their application. The following are detailed, standard experimental protocols for key properties.

Melting Point Determination

The melting point is a fundamental property for the characterization and purity assessment of a solid compound.[6][7][8][9]

Apparatus:

Procedure:

-

Ensure the sample of this compound (if in solid form at the testing temperature) is dry and finely powdered using a mortar and pestle.[7]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[10]

-

Place the capillary tube in the heating block of the melting point apparatus.[6]

-

Heat the sample rapidly at first to get an approximate melting point.

-

Allow the apparatus to cool.

-

In a fresh capillary tube, heat the sample again, but this time slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[7]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.[6]

Boiling Point Determination

For a liquid compound, the boiling point is a key characteristic property.

Apparatus:

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube.[12]

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[11][14]

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly in a heating bath (e.g., Thiele tube).[15]

-

Heat the bath gently.[13]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.[11]

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its handling, formulation, and purification.[1][2][3]

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Pipettes

Procedure (Qualitative):

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, hexane, toluene).

-

Vigorously mix each tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect each tube for the presence of undissolved solute.

-

If undissolved solid is present, the compound is considered insoluble or sparingly soluble in that solvent. If the solution is clear, it is considered soluble.[16]

Procedure (Quantitative):

-

Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) at a constant temperature.

-

Centrifuge the solution to pellet any undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., GC-MS, HPLC).

-

The determined concentration represents the solubility of the compound in that solvent at that temperature.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[17]

Apparatus:

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

n-Octanol

-

Water (or buffer solution, typically pH 7.4)

Procedure (Shake-Flask Method): [17]

-

Pre-saturate the n-octanol with water and the water with n-octanol.

-

Prepare a stock solution of this compound in n-octanol.

-

Add a known volume of the n-octanol stock solution to a known volume of the water (or buffer) in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.[17]

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully sample both the n-octanol and the aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

-

LogP is the base-10 logarithm of the partition coefficient.[18]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. byjus.com [byjus.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. acdlabs.com [acdlabs.com]

The Natural Occurrence and Analysis of Aliphatic Trisulfides: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the natural occurrence of didecyltrisulfane remains undocumented in publicly accessible scientific literature, the broader class of aliphatic trisulfides is found in a variety of plant species, contributing significantly to their characteristic flavors and bioactive properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for representative aliphatic trisulfides, namely diallyl trisulfide and dimethyl trisulfide. This information serves as a foundational resource for researchers interested in the discovery and characterization of novel trisulfides and their potential applications in drug development.

Natural Sources and Quantitative Occurrence of Representative Trisulfides

Trisulfides are prevalent in the Allium and Brassica genera. Diallyl trisulfide is a major component of garlic (Allium sativum) essential oil, while dimethyl trisulfide is a key volatile compound in cabbages (Brassica oleracea) and other related species. The concentrations of these compounds can vary significantly based on the plant cultivar, growing conditions, and processing methods.

Table 1: Quantitative Data for Diallyl Trisulfide in Allium sativum (Garlic)

| Sample Type | Concentration | Analytical Method | Reference |

| Garlic Essential Oil | 39.79% | GC-MS | [1] |

| Garlic Essential Oil | 33.4–50.43% | Not Specified | [1] |

| Single Clove Garlic | 0.0093% | Gas Chromatography | [2] |

| Salted Kimchi Cabbage | 21.6 ppb (initial) | GC-MS | [3] |

| Salted Kimchi Cabbage | 425.4 ppb (after salting) | GC-MS | [3] |

Table 2: Quantitative Data for Dimethyl Trisulfide in Brassica oleracea (Cabbage) and other sources

| Sample Type | Concentration | Analytical Method | Reference |

| Homogenized Cabbage | < 0.78 ppm (initial) | Gas Chromatography | [1] |

| Homogenized Cabbage | 3.3 ppm (after 100 min) | Gas Chromatography | [1] |

| Romanesco Inflorescence | 24.2% of volatiles | GC-MS | [4] |

| Frozen Romanesco Inflorescence | 49.7% of volatiles | GC-MS | [4] |

| Cooked Broccoli | Identified as a major aroma component | GC-MS | [4] |

Biosynthesis of Diallyl Trisulfide

The formation of diallyl trisulfide in garlic is a result of enzymatic degradation of the precursor compound, alliin. When the garlic clove is damaged, the enzyme alliinase comes into contact with alliin, initiating a cascade of chemical reactions that produce a variety of sulfur-containing compounds, including diallyl trisulfide.

Experimental Protocols

The analysis of volatile trisulfides from natural sources typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for extracting these volatile compounds.

Protocol 1: Extraction and Analysis of Volatile Sulfur Compounds using HS-SPME-GC-MS

This protocol is a generalized procedure based on common practices for the analysis of volatile sulfur compounds in plant matrices.

1. Sample Preparation:

-

Weigh approximately 2-3 g of the homogenized plant material into a 20 mL headspace vial.

-

Add 3-4 mL of distilled water to the vial.

-

If desired, an internal standard (e.g., ethyl methyl sulfide at a known concentration) can be added for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a thermostatic autosampler tray at 45°C for a 10-minute pre-incubation period.

-

Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at 45°C.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermally desorb the analytes from the SPME fiber in the GC injector port at 250°C for 10 minutes in splitless mode.

-

GC Column: DB-WAX capillary column (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 35°C for 2 minutes.

-

Ramp to 45°C at a rate of 2°C/min.

-

Ramp to 130°C at a rate of 5°C/min.

-

Ramp to 225°C at a rate of 10°C/min and hold for 5 minutes.

-

-

MS Detector:

-

Operate in full scan mode with a mass range of m/z 35-550.

-

The transfer line temperature should be maintained at 250°C.

-

4. Data Analysis:

-

Identify the volatile sulfur compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by comparing their retention indices with those of authentic standards.

-

Quantify the compounds using the internal standard method or by constructing a calibration curve with external standards.

Conclusion

While this compound has not been reported as a naturally occurring compound, the study of related aliphatic trisulfides like diallyl trisulfide and dimethyl trisulfide provides a robust framework for future research. The biosynthetic pathways and analytical methodologies detailed in this guide offer a starting point for the exploration of novel trisulfides in various natural sources. Such investigations are crucial for uncovering new bioactive molecules with potential therapeutic applications. Further research into the occurrence and biological activities of a wider range of trisulfides is warranted to expand our understanding of this important class of organosulfur compounds.

References

Didecyltrisulfane: A Technical Guide on Biological Activity and Effects

Disclaimer: Direct experimental data on didecyltrisulfane is limited in publicly available scientific literature. This guide synthesizes information from closely related and well-researched organosulfur compounds, primarily diallyl trisulfide (DATS), a major bioactive component of garlic. The biological activities and mechanisms described herein are based on this related compound and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals. All quantitative data and experimental protocols are presented as illustrative examples based on studies of analogous compounds.

Introduction

This compound belongs to the family of dialkyl trisulfides, characterized by a linear three-sulfur chain flanked by alkyl groups, in this case, decyl chains. While specific research on this compound is not extensively available, the broader class of organotrisulfides, particularly those derived from garlic such as diallyl trisulfide (DATS), has garnered significant attention for a wide range of biological activities.[1] These compounds are known for their potential anticancer, antimicrobial, and antioxidant properties.[2][3] This technical guide provides an in-depth overview of the plausible biological activities and effects of this compound, drawing parallels from the extensive research on DATS.

Biological Activities

The biological activities of dialkyl trisulfides are largely attributed to the trisulfide moiety, which can interact with cellular thiols and modulate various signaling pathways. The lipophilic nature of the decyl chains in this compound would likely enhance its ability to traverse cellular membranes, potentially influencing its bioavailability and potency.

Anticancer Activity

Dialkyl trisulfides have demonstrated significant potential in cancer research, exhibiting cytostatic and cytotoxic effects against various cancer cell lines.[4] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][5]

Induction of Apoptosis: DATS has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6] This involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases.[5] Studies have indicated that DATS can upregulate the expression of p53, a critical tumor suppressor protein, leading to the induction of apoptosis in pancreatic cancer cells.[6]

Cell Cycle Arrest: Organosulfur compounds can interfere with the cell cycle progression in cancer cells, often leading to arrest at the G2/M phase.[4] This effect is typically associated with the disruption of microtubule dynamics and the modulation of cell cycle regulatory proteins.[5]

Reactive Oxygen Species (ROS) Generation: Trisulfides can induce oxidative stress within cancer cells by generating ROS.[4] While seemingly counterintuitive to their antioxidant properties in normal cells, this pro-oxidant effect in cancer cells can trigger apoptotic cell death.[7]

Antimicrobial Activity

Organosulfur compounds from garlic are well-documented for their broad-spectrum antimicrobial properties. DATS has shown efficacy against various bacteria and fungi.[1][3] The lipophilicity of this compound could potentially enhance its antimicrobial activity by facilitating its penetration through microbial cell membranes.

Antioxidant Effects

In non-cancerous cells, DATS and other organosulfur compounds can exhibit protective antioxidant effects.[8] They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.[2] This dual role as a pro-oxidant in cancer cells and an antioxidant in normal cells is a key area of interest for therapeutic development.

Signaling Pathways and Mechanisms of Action

The biological effects of dialkyl trisulfides are mediated through their interaction with several key cellular signaling pathways.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival and proliferation. DATS has been shown to activate the PI3K/Akt pathway in cardiac cells, protecting them from doxorubicin-induced apoptosis.[8] Conversely, in some cancer models, DATS has been observed to inactivate the PI3K/Akt signaling pathway, contributing to its anticancer effects.[4]

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[9][10] Chronic activation of the NF-κB pathway is associated with inflammation and cancer. Diallyl disulfide (DADS), a related compound, has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anticancer properties.[11]

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. DATS has been reported to activate the Nrf2/ARE signaling pathway, leading to the expression of antioxidant and detoxifying enzymes.[2]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on reported values for diallyl trisulfide in various assays.

Table 1: Hypothetical Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15 |

| A549 | Lung Cancer | 25 |

| HCT116 | Colon Cancer | 20 |

| Capan-2 | Pancreatic Cancer | 30 |

IC50 values are hypothetical and for illustrative purposes only, based on typical ranges observed for DATS.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 50 |

| Escherichia coli | Gram-negative Bacteria | 100 |

| Candida albicans | Fungus | 75 |

MIC values are hypothetical and for illustrative purposes only, based on typical ranges observed for DATS.

Table 3: Hypothetical Antioxidant Activity of this compound

| Assay | Activity |

| DPPH Radical Scavenging | IC50 = 50 µM |

| ABTS Radical Scavenging | IC50 = 40 µM |

IC50 values are hypothetical and for illustrative purposes only, based on typical ranges observed for DATS.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the biological activity of this compound, adapted from protocols used for DATS.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

This compound

-

Cancer cell line

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism without this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of this compound.[12][13]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare different concentrations of this compound in methanol.

-

Add 1 mL of each concentration to 2 mL of a 0.1 mM methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Caption: Potential inhibition of the PI3K/Akt survival pathway by this compound.

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

- 1. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Apoptotic pathway induced by diallyl trisulfide in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trans-4,4'-Dihydroxystilbene (DHS) protects PC12 cells from oxidative damage but induces reactive oxygen species-mediated apoptosis in SHSY-5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. e3s-conferences.org [e3s-conferences.org]

Elucidating the Biological Mechanisms of Organic Trisulfides: A Technical Guide on Dibenzyl Trisulfide

Disclaimer: Initial searches for "Didecyltrisulfane" did not yield specific information regarding its mechanism of action in biological systems. Therefore, this guide focuses on the well-researched organic trisulfide, Dibenzyl Trisulfide (DTS) , as a representative compound to explore the biological activities of this chemical class. DTS has been the subject of numerous studies, particularly concerning its anticancer properties.

This technical guide provides a comprehensive overview of the known mechanisms of action of Dibenzyl Trisulfide, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways.

Core Mechanisms of Action of Dibenzyl Trisulfide

Dibenzyl trisulfide, an active component of the plant Petiveria alliacea, has demonstrated significant biological activity, most notably in the realm of oncology. Its mechanisms of action are multifaceted, primarily revolving around the induction of cell death in cancer cells through various signaling pathways.

Modulation of the MAP Kinase (ERK1/ERK2) Pathway

A primary mechanism attributed to DTS is its influence on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/ERK2).[1][2][3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancer types, this pathway is aberrantly activated, leading to uncontrolled cell growth.

DTS has been shown to induce hyper-phosphorylation of growth factor-induced ERK1 and ERK2.[1][2] This sustained and excessive phosphorylation can lead to a cellular state of stress and ultimately trigger apoptosis. This suggests that DTS may not act as a typical inhibitor but rather as a modulator that pushes the signaling pathway to a cytotoxic threshold.

Induction of Caspase-Independent Apoptosis and Lysosomal Membrane Permeabilization

Recent studies have revealed that DTS can induce a form of programmed cell death that is independent of caspases, the primary executioner enzymes in classical apoptosis.[4][5] This is a significant finding, as some cancers develop resistance to therapies that rely on caspase-dependent pathways.

The caspase-independent cell death induced by DTS is linked to the destabilization of lysosomal membranes.[4][5] Lysosomes contain a variety of hydrolytic enzymes, and their release into the cytoplasm can trigger a cascade of events leading to cell death. Specifically, DTS has been shown to cause the release of cathepsin B, a lysosomal protease, into the cytosol of triple-negative breast cancer cells.[4]

Pro-Apoptotic Gene Expression

DTS treatment has been demonstrated to upregulate the expression of several pro-apoptotic genes, including BAK1, GADD45a, and LTA in triple-negative breast cancer cells.[4][5]

-

BAK1 (Bcl-2 homologous antagonist/killer) is a key protein in the intrinsic apoptosis pathway that promotes the permeabilization of the mitochondrial outer membrane.

-

GADD45a (Growth Arrest and DNA Damage-inducible alpha) is a sensor of cellular stress that can induce cell cycle arrest and apoptosis.

-

LTA (Lymphotoxin alpha) is a cytokine that can induce inflammatory and apoptotic responses.

The upregulation of these genes suggests that DTS activates multiple cellular stress and death signaling pathways.

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the mechanism of action of Dibenzyl Trisulfide.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess the cytotoxic effects of DTS, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of DTS (e.g., 100 pM to 100 µM) or a vehicle control (DMSO) for specific time points (e.g., 48 or 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Colony Forming Assay: This assay evaluates the long-term effects of DTS on the proliferative capacity of cancer cells.

-

A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

-

Cells are treated with low concentrations of DTS (e.g., below 500 nM) for a prolonged period (e.g., 10-14 days) to allow for colony formation.

-

After the incubation period, the colonies are fixed with a solution like 4% paraformaldehyde and stained with crystal violet.

-

The number of colonies in each well is then counted.

-

Western Blot Analysis for Protein Expression

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by DTS.

-

Cells are treated with DTS for various time points.

-

Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific to the target proteins (e.g., anti-ERK, anti-phospho-ERK, anti-BAK1, anti-caspase-3, anti-PARP) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay for Cell Migration

This assay is used to assess the effect of DTS on the migratory ability of cancer cells.

-

Cells are grown to a confluent monolayer in a 6-well plate.

-

A sterile pipette tip is used to create a "wound" or scratch in the monolayer.

-

The cells are then washed to remove debris and treated with DTS at non-toxic concentrations (e.g., 10 µM and 25 µM).

-

The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, 48 hours).

-

The rate of cell migration is quantified by measuring the change in the wound area over time.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Dibenzyl Trisulfide.

Table 1: Cytotoxicity of Dibenzyl Trisulfide on Triple-Negative Breast Cancer Cells

| Cell Line | Treatment Duration | IC50 (µM) |

| CRL-2335 | 48 hours | ~10 |

| MDA-MB-468 | 48 hours | ~15 |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of Dibenzyl Trisulfide on Colony Formation in CRL-2335 Cells

| DTS Concentration (nM) | Number of Colonies (relative to control) |

| 100 | Significantly Reduced |

| 250 | Significantly Reduced |

| 500 | Significantly Reduced |

Table 3: Effect of Dibenzyl Trisulfide on Cell Migration in CRL-2335 Cells

| DTS Concentration (µM) | Effect on Wound Closure |

| 10 | Suppression of migration |

| 25 | Complete blockage of migration |

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows described in this guide.

Caption: Proposed mechanism of action of Dibenzyl Trisulfide in cancer cells.

Caption: General workflow for Western Blot analysis.

References

- 1. mona.uwi.edu [mona.uwi.edu]

- 2. researchgate.net [researchgate.net]

- 3. Implications of Dibenzyl Trisulphide for Disease Treatment Based on its Mode of Action | West Indian Medical Journal [mona.uwi.edu]

- 4. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Toxicological Evaluation of Didecyltrisulfane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific toxicological studies have been published for Didecyltrisulfane. This guide therefore provides a comprehensive framework for the toxicological evaluation of this compound, based on established protocols for analogous organosulfur compounds. All data presented herein is illustrative.

Introduction

This compound is an organosulfur compound characterized by a trisulfide linkage flanked by two decyl chains. Organosulfur compounds, particularly those derived from natural sources like garlic, are known for a wide range of biological activities.[1][2][3] The toxicological profile of a novel compound such as this compound is a critical determinant of its potential therapeutic or industrial applications. This document outlines a structured approach to assess its cytotoxicity, genotoxicity, and acute systemic toxicity, providing detailed experimental protocols and potential mechanistic insights.

In Vitro Toxicity Assessment

In vitro assays are the foundational step in a tiered toxicological evaluation, providing initial data on a compound's potential to cause cellular damage.[4]

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance is toxic to cells. Two common methods are the MTT and Neutral Red Uptake assays.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][6]

Table 1: Illustrative Cytotoxicity Data for this compound (MTT Assay)

| Cell Line | Exposure Time (hr) | IC50 (µM) |

| HepG2 (Human Liver Carcinoma) | 24 | 125.4 |

| A549 (Human Lung Carcinoma) | 24 | 150.2 |

| Balb/c 3T3 (Mouse Fibroblast) | 24 | 210.8 |

| HepG2 (Human Liver Carcinoma) | 48 | 88.6 |

| A549 (Human Lung Carcinoma) | 48 | 112.5 |

| Balb/c 3T3 (Mouse Fibroblast) | 48 | 180.3 |

Experimental Protocol: MTT Assay [4][6][7][8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Exposure: Treat cells with varying concentrations of this compound (e.g., 0.1 to 1000 µM) and a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][10]

Table 2: Illustrative Cytotoxicity Data for this compound (NRU Assay)

| Cell Line | Exposure Time (hr) | IC50 (µM) |

| NHEK (Normal Human Epidermal Keratinocytes) | 24 | 185.7 |

| Balb/c 3T3 (Mouse Fibroblast) | 24 | 220.1 |

Experimental Protocol: Neutral Red Uptake Assay [9][11][12]

-

Cell Seeding: Plate cells in a 96-well plate and incubate overnight to allow for attachment.

-

Compound Exposure: Expose cells to a range of this compound concentrations for 24 hours.

-

Neutral Red Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2-3 hours.[11]

-

Dye Extraction: Remove the neutral red medium, wash the cells with PBS, and add 150 µL of destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well.[11]

-

Absorbance Reading: Agitate the plate for 10 minutes and read the absorbance at 540 nm.[13]

-

Data Analysis: Determine the IC50 value by comparing the absorbance of treated cells to that of untreated controls.

Genotoxicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[14] It utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15] A mutagen can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[14]

Table 3: Illustrative Genotoxicity Data for this compound (Ames Test)

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |

| TA98 | Without | Negative |

| TA98 | With | Negative |

| TA100 | Without | Negative |

| TA100 | With | Negative |

| TA1535 | Without | Negative |

| TA1535 | With | Negative |

| TA1537 | Without | Negative |

| TA1537 | With | Negative |

Experimental Protocol: Ames Test (Plate Incorporation Method) [15][16][17][18]

-

Preparation: Prepare cultures of various Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Exposure: In a test tube, mix 100 µL of the bacterial culture, 100 µL of the this compound test solution, and 500 µL of either a phosphate buffer or a liver extract (S9 fraction) for metabolic activation.

-

Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

In Vivo Acute Toxicity Assessment

In vivo studies are essential to understand the systemic effects of a compound in a whole organism. The acute oral toxicity test is a common starting point.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on a stepwise procedure with a minimal number of animals.[19][20][21]

Table 4: Illustrative Acute Oral Toxicity Data for this compound (OECD 423)

| Species | Sex | Starting Dose (mg/kg) | Outcome (Mortality) | GHS Classification |

| Sprague-Dawley Rat | Female | 300 | 0/3 | Category 5 or Unclassified |

| Sprague-Dawley Rat | Female | 2000 | 1/3 | Category 5 |

Experimental Protocol: Acute Oral Toxicity (OECD 423) [22][23]

-

Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically of one sex (usually female).

-

Dosing: Administer this compound orally by gavage at a starting dose (e.g., 300 mg/kg). A group of 3 animals is used for each step.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[22]

-

Stepwise Procedure: The outcome of the first step determines the next step. If mortality occurs, the dose for the next group is lowered. If no mortality occurs, a higher dose is used.

-

Classification: The substance is classified into a GHS (Globally Harmonized System) category based on the observed mortality at specific dose levels.

Potential Mechanisms of Toxicity and Signaling Pathways

Organosulfur compounds are known to exert their biological effects through various signaling pathways, often involving the induction of oxidative stress and apoptosis.[2][3]

Oxidative Stress and Apoptosis Induction

Many organosulfur compounds can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress.[24][25] This can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and ultimately lead to programmed cell death (apoptosis).[2][26]

Caption: Potential pathway of this compound-induced apoptosis via oxidative stress.

Nrf2-Mediated Antioxidant Response

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Some organosulfur compounds can activate Nrf2, leading to the expression of antioxidant enzymes.[27][28]

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Workflow for Toxicological Assessment

The overall process for evaluating the toxicology of a novel compound like this compound follows a logical progression from in vitro to in vivo studies.

Caption: A tiered workflow for the toxicological evaluation of this compound.

Conclusion

This guide provides a robust framework for the comprehensive toxicological evaluation of this compound. By following the outlined in vitro and in vivo testing strategies, researchers can generate the necessary data to characterize its safety profile. Furthermore, the exploration of underlying signaling pathways will provide crucial insights into its mechanisms of action, informing its potential for future development. It is imperative that these studies are conducted in compliance with international guidelines to ensure data quality and regulatory acceptance.

References

- 1. Effects of a series of organosulfur compounds on mitotic arrest and induction of apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis in tumor cells by naturally occurring sulfur-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 11. qualitybiological.com [qualitybiological.com]

- 12. iivs.org [iivs.org]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. researchgate.net [researchgate.net]

- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 21. oecd.org [oecd.org]

- 22. bemsreports.org [bemsreports.org]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

Didecyltrisulfane: An Examination of Antioxidant Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polysulfides, organic compounds containing chains of sulfur atoms, are gaining increasing attention for their diverse biological activities. Among these, trisulfanes—characterized by a linear arrangement of three sulfur atoms—are of particular interest due to their potential antioxidant properties. This technical guide focuses on didecyltrisulfane, a dialkyl trisulfane, and aims to provide a comprehensive overview of its antioxidant capabilities. However, a thorough review of the current scientific literature reveals a significant gap in the direct investigation of this compound's antioxidant properties.

To provide a foundational understanding for researchers interested in this specific molecule, this guide will extrapolate from the known antioxidant mechanisms of a closely related and well-studied analogue: diallyl trisulfide (DATS). DATS, a prominent organosulfur compound found in garlic, has been the subject of numerous studies elucidating its antioxidant and cellular protective effects.[1][2][3] The principles of its activity may offer valuable insights into the potential mechanisms of this compound.

Insights from Diallyl Trisulfide (DATS): A Potential Analogue

DATS is recognized for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Its antioxidant properties are a key aspect of its therapeutic potential.[1] The number of sulfur atoms in the polysulfide chain appears to be a critical determinant of the anticancer effects of garlic-derived organosulfur compounds, with trisulfides like DATS showing greater potency.[2]

The antioxidant mechanism of DATS is multifaceted, involving the inhibition of signaling pathways related to oxidative stress, such as NF-κB and MAPK.[1] By modulating these pathways, DATS can mitigate the cellular damage and inflammatory responses triggered by oxidative stress.[1]

Potential Antioxidant Mechanisms of Alkyl Trisulfanes

The antioxidant activity of polysulfides is an area of active research. Studies on various polysulfides suggest that their ability to act as radical-trapping antioxidants is a key mechanism.[4] This reactivity is particularly pronounced in higher-order polysulfides (containing three or more sulfur atoms).[4] The homolytic substitution at a sulfur atom can lead to the formation of stabilized perthiyl radicals, contributing to their antioxidant capacity.[4]

Experimental Protocols for Assessing Antioxidant Activity

While specific experimental data for this compound is unavailable, the following are standard, widely-used protocols for evaluating the antioxidant capacity of novel compounds. These methods would be directly applicable to the study of this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the radical scavenging activity of a compound.

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Methodology:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method for assessing antioxidant activity.

-

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

-

Methodology:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Prepare a series of dilutions of the test compound.

-

Add a small volume of each dilution of the test compound to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control containing the solvent and the ABTS•+ solution is also measured.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

-

Illustrative Experimental Workflow and Signaling Pathway

To visualize the potential experimental and mechanistic aspects of this compound's antioxidant activity, the following diagrams are provided.

Caption: Workflow for DPPH radical scavenging assay.

Caption: Potential inhibition of oxidative stress pathways.

Future Directions and Conclusion

The current body of scientific literature lacks specific data on the antioxidant properties of this compound. However, based on the well-documented activities of the related compound, diallyl trisulfide, it is plausible that this compound also possesses antioxidant capabilities. Future research should focus on empirically evaluating the antioxidant activity of this compound using established in vitro assays such as DPPH and ABTS. Furthermore, cellular studies are warranted to investigate its effects on oxidative stress-related signaling pathways, including the NF-κB and MAPK pathways. Such research will be crucial in determining the potential of this compound as a novel antioxidant agent for therapeutic and industrial applications. This guide serves as a foundational resource to stimulate and direct these future investigations.

References

- 1. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Garlic Compound, Diallyl Trisulfide, Attenuates Benzo[a]Pyrene-Induced Precancerous Effect through Its Antioxidant Effect, AhR Inhibition, and Increased DNA Repair in Human Breast Epithelial Cells [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The antioxidant activity of polysulfides: it's radical! - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Antimicrobial Potential of Didecyltrisulfane: A Technical Guide for Researchers

Disclaimer: As of the compilation of this document, there is no publicly available research specifically detailing the antimicrobial activity of Didecyltrisulfane. The following technical guide is a projection based on the known antimicrobial properties of analogous compounds, namely organic polysulfanes and molecules containing decyl moieties. The experimental protocols and potential mechanisms of action described herein are based on established methodologies in antimicrobial research and the activities of structurally related compounds.

Introduction

The increasing prevalence of multidrug-resistant pathogenic bacteria presents a formidable challenge to global health. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Organic polysulfanes, such as those found in garlic extracts, have demonstrated significant antimicrobial properties.[1][2] this compound, a molecule featuring a trisulfide linkage flanked by two ten-carbon alkyl (decyl) chains, represents an intriguing candidate for investigation. The combination of a reactive trisulfide core and hydrophobic decyl groups suggests a potential for potent antimicrobial effects, likely through a multi-target mechanism. This guide provides a theoretical framework for the study of this compound's antimicrobial activity, offering insights into its potential mechanisms, standardized testing protocols, and hypothetical data representation.

Hypothetical Antimicrobial Activity and Data Presentation

While specific quantitative data for this compound is not available, we can extrapolate potential activity based on related compounds. For instance, diallyl trisulfide (DATS) has shown significant efficacy against a range of bacteria.[1] The presence of long alkyl chains, such as decyl groups, is also known to enhance antimicrobial activity in various compounds by facilitating membrane interaction.[3]

Below are illustrative tables summarizing the kind of quantitative data that would be generated when evaluating the antimicrobial efficacy of this compound.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 |

| Methicillin-resistant S. aureus (MRSA) | Positive | 16 |

| Bacillus subtilis | Positive | 4 |

| Escherichia coli | Negative | 32 |

| Pseudomonas aeruginosa | Negative | 64 |

| Campylobacter jejuni | Negative | 16 |

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 8 | 16 | 2 | Bactericidal |

| Escherichia coli | 32 | 128 | 4 | Bacteriostatic |

Potential Mechanisms of Action

The antimicrobial activity of organic polysulfanes is often attributed to the reactivity of the sulfur chain.[4] The hydrophobic decyl groups in this compound would likely enhance its ability to interact with and penetrate the bacterial cell membrane.

A plausible mechanism of action for this compound involves a two-pronged attack:

-

Membrane Disruption: The long, hydrophobic decyl chains could intercalate into the bacterial cell membrane, disrupting the lipid bilayer's integrity. This would lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

-

Thiol-Disulfide Exchange: The trisulfide bond can react with thiol groups present in bacterial enzymes and proteins. This interaction can lead to the formation of mixed disulfides, thereby inactivating critical proteins involved in metabolism, cell division, and other essential cellular processes.

The following diagram illustrates this proposed dual mechanism of action.

Caption: Proposed dual mechanism of antimicrobial action for this compound.

Experimental Protocols

To empirically determine the antimicrobial activity of this compound, a series of standardized in vitro tests should be conducted.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

-

Plate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

-

Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Inoculate the flasks with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the compound.

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).

-

Plot the log10 CFU/mL versus time to visualize the killing kinetics.

The following diagram outlines the general workflow for these experimental protocols.

Caption: General experimental workflow for in vitro antimicrobial susceptibility testing.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests it is a promising candidate for a novel antimicrobial agent. Its trisulfide core offers a reactive center for disrupting bacterial protein function, and the long decyl chains provide a means for membrane perturbation. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its antimicrobial efficacy. Future research into this compound and other dialkyl polysulfanes could open new avenues for the development of therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Alternative Surfactants on Foodborne Pathogenic Bacteria | Boonprakobsak | Journal of Food Science and Agricultural Technology (JFAT) [rs.mfu.ac.th]

- 4. Redox Modulation at Work: Natural Phytoprotective Polysulfanes From Alliums Based on Redox-Active Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Properties of Didecyltrisulfane: An Uncharted Territory in Mycological Research

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antifungal properties of Didecyltrisulfane. Despite extensive searches for its mechanism of action, minimum inhibitory concentration (MIC) values, and effects on fungal signaling pathways, no specific data or research publications were identified.

This absence of information presents both a challenge and an opportunity for the scientific community. While it is not currently possible to provide an in-depth technical guide on the antifungal activity of this compound, this knowledge gap highlights a potential area for novel research and discovery in the field of mycology and drug development.

Future Directions and Hypothetical Research Framework

Should research into the antifungal potential of this compound be undertaken, a structured approach would be necessary to elucidate its properties. A hypothetical experimental workflow for such an investigation is outlined below.

Experimental Workflow: Investigating the Antifungal Potential of this compound

A systematic investigation would be required to determine if this compound possesses antifungal properties. This would involve a series of established in vitro assays.

Caption: Hypothetical workflow for investigating the antifungal properties of this compound.

Data Presentation: A Template for Future Findings

Should experimental data become available, its clear and concise presentation will be crucial for interpretation and comparison. The following table serves as a template for summarizing potential MIC data for this compound against a panel of clinically relevant fungal pathogens.

| Fungal Species | Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] |

| Candida albicans | ATCC 90028 | Data not available | Data not available |

| Candida glabrata | ATCC 90030 | Data not available | Data not available |

| Candida parapsilosis | ATCC 22019 | Data not available | Data not available |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available |

| Cryptococcus neoformans | ATCC 208821 | Data not available | Data not available |

Experimental Protocols: Foundational Methodologies

The following are detailed, standardized protocols that would be essential for the initial characterization of the antifungal activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method would be used to determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final desired inoculum concentration.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate also includes a growth control (no drug) and a sterility control (no inoculum). The plate is then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Visualizing Potential Mechanisms: A Hypothetical Signaling Pathway

While the actual mechanism of action for this compound is unknown, a common antifungal target is the fungal cell wall or cell membrane. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by an antifungal agent, leading to cell death.

Methodological & Application

Application Notes and Protocols for the Extraction of Didecyltrisulfane from Plant Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyltrisulfane is a hydrophobic organosulfur compound with a long-chain alkyl structure, suggesting potential bioactivity related to its lipophilic nature. While the presence of a wide array of organosulfur compounds in plants, particularly in the Allium and Brassica genera, is well-documented, specific evidence for the natural occurrence of this compound in plant materials is not prevalent in current scientific literature. However, the diverse sulfur chemistry in these plant families suggests that the existence of long-chain polysulfanes is plausible.

These application notes provide a generalized framework and a series of hypothetical protocols for the targeted extraction and analysis of this compound from plant materials. The methodologies are based on established principles for the extraction of hydrophobic, long-chain organic molecules and organosulfur compounds from plants. Researchers should consider these protocols as a starting point for the exploration and isolation of this compound and similar long-chain polysulfanes.

Data Presentation: Hypothetical Extraction Yields

Due to the absence of specific data for this compound, the following table presents hypothetical extraction yields from a generic plant matrix known for its rich organosulfur and lipid content (e.g., seeds of a Brassica species). These values are for illustrative purposes to guide experimental design and optimization.

| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Hypothetical Yield of this compound (µg/g of dry plant material) |

| Maceration | Hexane:Dichloromethane (1:1) | 25 | 24 | 5 - 15 |

| Soxhlet Extraction | Hexane | 68 | 8 | 10 - 25 |

| Ultrasound-Assisted Extraction (UAE) | Ethyl Acetate | 40 | 1 | 15 - 35 |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol co-solvent | 50 | 2 | 20 - 50 |

Experimental Protocols

Protocol 1: Solvent Extraction via Maceration

This protocol describes a basic solvent extraction method suitable for initial screening of plant materials for the presence of this compound.

Materials and Equipment:

-

Dried and powdered plant material

-